molecular formula C9H22N2 B053389 4,5-Nonanediamine CAS No. 115964-47-1

4,5-Nonanediamine

Cat. No.: B053389
CAS No.: 115964-47-1
M. Wt: 158.28 g/mol
InChI Key: RHCFSUQTTLNNOH-UHFFFAOYSA-N
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Description

4,5-Nonanediamine (CAS No. 115964-47-1) is a mid-chain aliphatic diamine with amino groups positioned at the 4th and 5th carbon atoms of a nine-carbon backbone. This structural configuration distinguishes it from other nonanediamine isomers, such as the more widely studied 1,9-nonanediamine (CAS No. 646-24-2), which has terminal amino groups. However, its synthesis and isolation are challenging compared to linear diamines, as evidenced by difficulties in crystallizing similar mid-chain diamines like 1,9-nonanediamine under standard conditions .

Properties

CAS No.

115964-47-1

Molecular Formula

C9H22N2

Molecular Weight

158.28 g/mol

IUPAC Name

nonane-4,5-diamine

InChI

InChI=1S/C9H22N2/c1-3-5-7-9(11)8(10)6-4-2/h8-9H,3-7,10-11H2,1-2H3

InChI Key

RHCFSUQTTLNNOH-UHFFFAOYSA-N

SMILES

CCCCC(C(CCC)N)N

Canonical SMILES

CCCCC(C(CCC)N)N

Synonyms

4,5-Nonanediamine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Diamines

1,9-Nonanediamine

  • Structure: Linear diamine with terminal amino groups.
  • Synthesis: Prepared via reductive amination of 1,9-nonanedial, often using Raney nickel catalysts .
  • Applications: Key monomer for heat-resistant polyamide PA9T, valued for its thermal stability and mechanical strength in electronics . Used in pharmaceutical intermediates, e.g., N,N'-bis(7-chloro-4-quinazolinyl)-1,9-nonanediamine, an antimalarial compound .
  • Properties :
    • High melting point (PA9T: ~300°C) and chemical resistance due to linearity and hydrogen bonding .
    • Forms stable polymers with sebacic acid or fatty acid dimers .

Its synthesis is less straightforward, as isolation of mid-chain diamine crystals is notoriously difficult .

1,6-Hexanediamine

  • Structure: Shorter linear diamine (6 carbons, terminal amino groups).
  • Applications :
    • Ubiquitous in nylon-6,6 production.
    • Used in crosslinking agents and epoxy resins.
  • Properties :
    • Lower thermal stability (nylon-6,6 melts at ~265°C) compared to PA9T .

Contrast: 4,5-Nonanediamine’s longer chain may enhance hydrophobicity and reduce moisture absorption in polymers compared to 1,6-hexanediamine. However, its asymmetric structure could complicate polymerization kinetics.

Cyclohexanediamines (e.g., cis-1,2-Cyclohexanediamine)

  • Structure : Cyclic diamines with rigid backbones.
  • Applications :
    • Chiral ligands in asymmetric catalysis.
    • Building blocks for pharmaceuticals .
  • Properties :
    • Higher rigidity and stereochemical versatility than aliphatic diamines.

Contrast: this compound lacks stereochemical complexity but offers greater conformational flexibility, making it more suitable for flexible polymer backbones or supramolecular systems requiring adaptability.

Key Research Findings and Data

Table 1: Comparative Properties of Selected Diamines

Property This compound 1,9-Nonanediamine 1,6-Hexanediamine cis-1,2-Cyclohexanediamine
Chain Length 9 carbons (mid-chain) 9 carbons (linear) 6 carbons (linear) Cyclic (6 carbons)
Melting Point Not reported ~300°C (PA9T polymer) ~265°C (nylon-6,6) 38–42°C (pure compound)
Polymer Applications Hypothetical flexible polymers PA9T (electronics) Nylon-6,6 (textiles) Specialty resins
Pharmaceutical Use Limited data Antimalarial intermediates Rare Chiral catalysts
Synthetic Challenges Crystallization issues Scalable production Well-established Stereochemical control

Key Observations:

  • Synthetic Accessibility: 1,9-Nonanediamine is commercially produced and widely utilized, whereas this compound remains understudied due to isolation challenges .
  • Thermal Performance: Linear diamines (1,9-nonanediamine, 1,6-hexanediamine) excel in high-melting polymers, while this compound’s properties are theorized to favor less rigid materials.

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